

# An In-depth Technical Guide to 2-Aminopyrazine (CAS 5049-61-6)

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

2-Aminopyrazine, identified by the CAS number 5049-61-6, is a heterocyclic amine that serves as a vital building block in organic synthesis, with significant applications in the pharmaceutical and chemical industries. Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, imparts unique electronic properties that make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-aminopyrazine, detailed experimental protocols for its synthesis, a summary of its suppliers, and an in-depth look into its burgeoning role in drug discovery, particularly as a precursor for kinase inhibitors.

# **Chemical and Physical Properties**

2-Aminopyrazine, also known as pyrazinamine, is an off-white to beige crystalline powder. A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Aminopyrazine



Property	Value	References
IUPAC Name	pyrazin-2-amine	[1][2]
CAS Number	5049-61-6	[1][2]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N <sub>3</sub>	[1][3]
Molecular Weight	95.10 g/mol	[1][3]
Appearance	Off-white to beige crystalline powder	[4][5]
Melting Point	117-120 °C	[4][6]
Boiling Point	250-251 °C (estimated)	[7]
Solubility	Soluble in water, alcohol, DMF, and DMSO.	[7][8]
Density	1.216 ± 0.06 g/cm <sup>3</sup> (estimated)	[2]
logP (o/w)	-0.070	[7]
pKa/pKb	10.99 (pKb)	[4]
Canonical SMILES	C1=CN=C(C=N1)N	[1][2]
InChI Key	XFTQRUTUGRCSGO- UHFFFAOYSA-N	[2][8]

# **Synthesis of 2-Aminopyrazine**

Several synthetic routes to 2-**aminopyrazine** have been reported. A common and efficient method involves the amination of a 2-halopyrazine, such as 2-chloropyrazine. Another approach utilizes the Hofmann rearrangement of pyrazine-2-carboxamide. Below are detailed experimental protocols for these syntheses.

# **Experimental Protocol: Synthesis from 2-Chloropyrazine**

This protocol is adapted from the procedure described in U.S. Patent 2,396,067.[4]

Reaction Scheme:



+ NH3 (anhydrous)
2-Chloropyrazine 
+ NH3 (anhydrous)

Ethanol, 150-200 °C

➤ 2-Aminopyrazine

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Caption: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine.

#### Materials:

- · 2-Chloropyrazine
- Anhydrous ammonia
- Absolute ethanol
- Benzene
- Autoclave/pressure vessel
- Standard laboratory glassware

#### Procedure:

- A mixture of 10 parts by weight of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol is prepared.
- The mixture is transferred to a pressure vessel (autoclave) and heated with shaking to a temperature between 150-200 °C. The reaction is typically maintained for several hours.
- After the reaction is complete, the vessel is cooled to room temperature, and the pressure is carefully released.
- The solvent and excess ammonia are removed under reduced pressure at room temperature.
- The resulting crystalline brown residue is dissolved in hot benzene.



- The hot solution is filtered to remove any insoluble impurities.
- The filtrate is cooled to 5 °C to induce crystallization of the product.
- The yellow crystals of 2-aminopyrazine are collected by filtration, washed with cold benzene, and dried.

#### **Experimental Protocol: Synthesis from 2-Cyanopyrazine**

This protocol is based on the method described in Chinese Patent CN105622526A.[8]

Reaction Scheme:

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Caption: Synthesis of 2-**Aminopyrazine** from 2-Cyanopyrazine.

Materials:

- 2-Cyanopyrazine
- Sodium hypochlorite (NaOCI) solution
- Sodium hydroxide (NaOH) solution (20-30 wt%)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware

Procedure:



- In a three-necked flask, add the sodium hydroxide solution and the sodium hypochlorite solution.
- Slowly add 2-cyanopyrazine to the mixture at room temperature with stirring.
- Continue stirring the reaction mixture for 1 hour at room temperature.
- Heat the reaction mixture to 50-60 °C and maintain this temperature for 4 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Extract the aqueous mixture with dichloromethane.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield 2-aminopyrazine.

# **Applications in Drug Discovery**

The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its ability to form key hydrogen bonds and participate in various chemical transformations makes it an attractive starting point for the design of novel therapeutics.

#### **Precursor to Antiviral Agents**

2-Aminopyrazine is a crucial starting material for the synthesis of the antiviral drug Favipiravir. Favipiravir has demonstrated broad-spectrum activity against several RNA viruses. The synthesis of Favipiravir from 2-aminopyrazine involves a multi-step process that modifies the pyrazine ring and the amino group to yield the final active pharmaceutical ingredient.

#### **Development of Kinase Inhibitors**

A significant area of research for 2-**aminopyrazine** derivatives is in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.





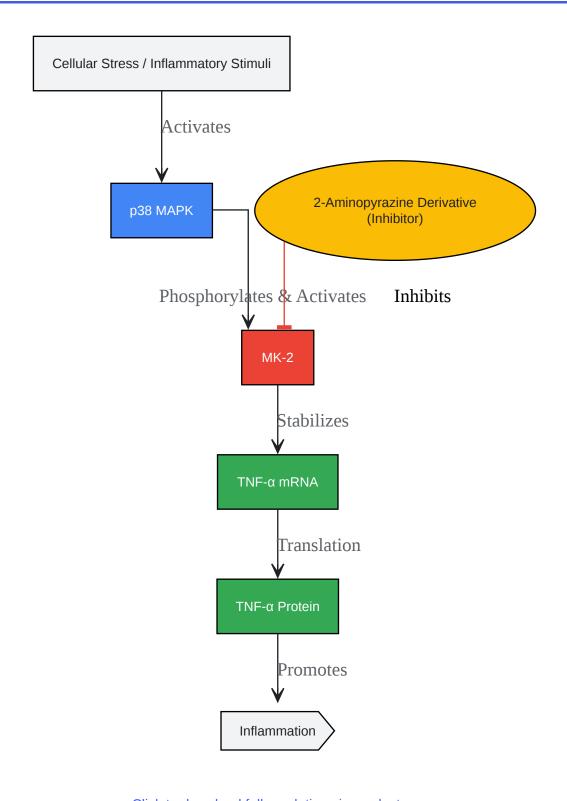


Several studies have focused on the design and synthesis of 2-**aminopyrazine** derivatives as potent inhibitors of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2). MK-2 is a key downstream effector of the p38 MAPK signaling pathway, which is activated in response to cellular stress and inflammatory stimuli.

The p38 MAPK/MK-2 signaling pathway plays a critical role in the post-transcriptional regulation of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). By inhibiting MK-2, 2-**aminopyrazine** derivatives can effectively suppress the production of TNF- $\alpha$ , making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][7]

MK-2 Signaling Pathway:





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Caption: The p38 MAPK/MK-2 signaling pathway leading to inflammation.



# Experimental Protocol: Synthesis of a 1-(2-aminopyrazin-3-yl)methyl-2-thiourea Derivative as an MK-2 Inhibitor

The following is a representative protocol for the synthesis of a 2-**aminopyrazine**-based MK-2 inhibitor, adapted from the general procedures described in the scientific literature.[1][7]

**Experimental Workflow:** 



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Caption: General workflow for the synthesis of a 2-aminopyrazine-based MK-2 inhibitor.

#### Materials:

- (2-aminopyrazin-3-yl)methanamine (or a suitable precursor)
- A substituted isothiocyanate (e.g., phenyl isothiocyanate)
- Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)
- Standard laboratory glassware

#### Procedure:

- Dissolve (2-aminopyrazin-3-yl)methanamine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, add an equimolar amount of the desired substituted isothiocyanate dropwise at room temperature.



- Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).
- If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1-(2-aminopyrazin-3-yl)methyl-2-thiourea derivative.

# **Suppliers**

2-Aminopyrazine is commercially available from a variety of chemical suppliers. Purity levels typically range from 95% to over 98%. A non-exhaustive list of suppliers is provided in Table 2.

Table 2: Selected Suppliers of 2-Aminopyrazine (CAS 5049-61-6)



Supplier	Purity Offered
Sigma-Aldrich (Merck)	98%
BOC Sciences	95%
TCI America	>98.0% (GC)
Cayman Chemical	≥98%
Fisher Scientific	Not specified
Santa Cruz Biotechnology	Not specified
ChemScene	≥98%
Molport	Various
BLD Pharm	Not specified
Alachem Co., Ltd.	NLT 98%
Simson Pharma Limited	Custom Synthesis
Gomti Life Sciences India Pvt Ltd	98%
AK Scientific Inc.	Not specified

Note: Availability and purity may vary. It is recommended to consult the respective supplier's catalog for the most current information.

#### Conclusion

2-Aminopyrazine (CAS 5049-61-6) is a versatile and highly valuable chemical intermediate with a well-established role in organic synthesis and a rapidly expanding footprint in drug discovery and development. Its favorable chemical properties and the accessibility of its scaffold make it an attractive starting point for the synthesis of complex molecules, including potent antiviral agents and targeted kinase inhibitors. The ongoing exploration of 2-aminopyrazine derivatives, particularly as inhibitors of signaling pathways like the p38 MAPK/MK-2 cascade, highlights the significant potential of this compound in the development of novel therapies for a range of human diseases. This guide provides a foundational resource



for researchers and professionals working with or interested in the multifaceted applications of 2-aminopyrazine.

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